4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
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Overview
Description
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a chloroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine.
Coupling with Chloroquinoline: The next step involves the coupling of the 4-(benzenesulfonyl)piperazine with 7-chloroquinoline. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the chloroquinoline ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the quinoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation or reduction can modify the benzenesulfonyl group, leading to different functionalized compounds.
Scientific Research Applications
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile: This compound shares the benzenesulfonyl-piperazine moiety but differs in the aromatic ring structure.
7-[4-(4-(Benzenesulfonyl)piperazin-1-yl)]piperazinyl derivatives: These compounds have similar piperazine and benzenesulfonyl groups but differ in their quinoline or other heterocyclic structures.
Uniqueness
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is unique due to the presence of both the chloroquinoline and benzenesulfonyl-piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-6-7-17-18(14-15)21-9-8-19(17)22-10-12-23(13-11-22)26(24,25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRPMZWTWYPYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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